Methimepip dihydrobromide

Histamine Receptor Selectivity GPCR

H3 receptor studies compromised by off-target H4 effects undermine reproducibility. Methimepip dihydrobromide is the definitive highly selective histamine H3 agonist (pKi=9.0, pEC50=9.5) delivering an unambiguous pharmacological signal. • >2,000-fold selectivity over H4; >10,000-fold over H1/H2 - eliminates confounding off-target activity. • Confirmed in vivo CNS target engagement: 75% reduction in brain histamine at 5 mg/kg i.p. • Validated reference agonist for HTS, cAMP, GTPγS, and β-arrestin recruitment assays. Supplied with batch-specific CoA and analytical HPLC/NMR verification.

Molecular Formula C10H19Br2N3
Molecular Weight 341.09 g/mol
CAS No. 817636-54-7
Cat. No. B1663024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethimepip dihydrobromide
CAS817636-54-7
Synonyms4-((1H-imidazol-5-yl)methyl)-1-methylpiperidine dihydrobromide
Molecular FormulaC10H19Br2N3
Molecular Weight341.09 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CC2=CN=CN2.Br.Br
InChIInChI=1S/C10H17N3.2BrH/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10;;/h7-9H,2-6H2,1H3,(H,11,12);2*1H
InChIKeyXTJPHXJFOFOXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methimepip Dihydrobromide Overview


Methimepip dihydrobromide is a small molecule, N-methyl-substituted imidazole derivative that functions as a highly selective agonist for the histamine H3 receptor, a Gi/o-coupled GPCR [1]. It is the N-methyl derivative of the known H3/H4 agonist immepip and is primarily utilized as a research tool to dissect H3 receptor-specific pharmacology in vitro and in vivo [1][2].

H3-selective agonist tool for receptor-specific pharmacology
N-methyl substitution profile reduces H4 receptor affinity
Reported CNS target engagement supports in vivo studies

Risks of Substituting Methimepip


The histamine H3 receptor field contains several agonist tools with varying degrees of subtype selectivity and functional activity. Substituting methimepip for a less selective analog like immepip introduces significant risk of off-target effects at the H4 receptor [1][2]. Conversely, using an antagonist like pitolisant or a functionally distinct agonist like proxyfan fundamentally alters the pharmacological interrogation [3]. The data below demonstrate that methimepip's unique profile—particularly its >10,000-fold selectivity window over H1/H2 receptors and its specific in vivo efficacy at reducing brain histamine—is not a generic property of all H3 ligands and is critical for generating reproducible, interpretable results in functional and behavioral studies [1][4].

  • H3/H4 dual agonists (e.g., immepip) may introduce H4-mediated confounding, shifting receptor interpretation.
  • H3 antagonists or inverse agonists (e.g., pitolisant) fundamentally alter the pharmacological output.
  • Protean agonists (e.g., proxyfan) can trigger pathway-dependent responses that differ from full agonism.

Methimepip vs. Other H3 Agonists


H3 vs. H4 Receptor Selectivity

Methimepip (N-methyl immepip) demonstrates a dramatic improvement in H3 vs. H4 selectivity compared to its parent compound, immepip. While immepip is a potent H3/H4 dual agonist, methimepip exhibits a 2,000-fold selectivity for the human H3 receptor over the human H4 receptor [1]. This was achieved through a focused N-methyl substitution on the piperidine nitrogen, a key structural difference that critically reduces H4 receptor affinity [1].

H3/H4 Selectivity
Head-to-head
Methimepip: 2,000-fold hH3-selective Immepip: dual H3/H4 agonist
Supports H3-specific interpretation, avoids H4 confounding.
Radioligand binding; human receptors expressed in mammalian cells.
Histamine Receptor Selectivity GPCR Binding Assay

In Vivo Brain Histamine Reduction

Methimepip demonstrates robust and quantifiable central nervous system penetration and target engagement in vivo. Following a single intraperitoneal administration of 5 mg/kg in rats, in vivo microdialysis revealed that methimepip reduced the basal extracellular level of brain histamine to approximately 25% of control values [1]. This profound reduction is a direct functional consequence of presynaptic H3 autoreceptor activation and is a key differentiator from peripherally restricted or less potent H3 agonists.

Brain Histamine
Assay context
~75% reduction
Provides in vivo CNS target engagement benchmark.
5 mg/kg i.p., rat microdialysis; vs. vehicle control.
Neurochemistry In Vivo Pharmacology Microdialysis CNS

Functional Potency at Native Receptors

In a classical tissue-based functional assay, methimepip potently inhibits electrically-evoked contractions of the guinea pig ileum, with a pD2 value of 8.26 [1]. This assay measures presynaptic H3 receptor activation on cholinergic neurons and serves as a stringent test of functional agonist activity in a native tissue environment. The potency observed here is consistent with its high affinity at the human receptor and validates its utility in ex vivo pharmacological studies.

Functional Agonism
Assay context
pD2 = 8.26
Confirms functional H3 agonism at native receptors.
EFS-evoked contractions, guinea pig ileum; EC50 ≈ 5.5 nM.
Functional Assay Tissue Pharmacology Agonist Potency GI Tract

Methimepip Applications


CNS Target Engagement Studies

Based on the in vivo microdialysis evidence showing a 75% reduction in brain histamine levels (Section 3, Item 2), methimepip dihydrobromide is the optimal tool for demonstrating and quantifying H3 receptor target engagement in the CNS [1]. It should be used in studies requiring clear in vivo proof-of-mechanism, such as evaluating novel H3-targeting therapeutics, studying the role of H3 autoreceptors in neurological disease models, or establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships.

H3 vs. H4 Receptor Dissection

When research aims to differentiate the specific roles of H3 and H4 receptors—such as in immune cell chemotaxis, inflammation, or gastric mucosal defense—methimepip is an indispensable reagent [2]. Its 2,000-fold selectivity for H3 over H4 (Section 3, Item 1) provides a clean pharmacological signal, in stark contrast to the dual agonist immepip. Pairing methimepip with a selective H4 agonist like VUF10460 allows for the precise deconvolution of each receptor's contribution to a biological response [2].

Standardized H3 Agonist Control

For high-throughput screening (HTS) campaigns or routine GPCR assays (e.g., cAMP inhibition, GTPγS binding, β-arrestin recruitment), methimepip serves as a validated, potent agonist control with a well-defined EC50 (pEC50 = 9.5) [1]. Its high selectivity window (>10,000-fold over H1/H2) minimizes the risk of off-target interference in cell-based assays, ensuring that the measured response is a true readout of H3 receptor activation [1].

Selective H3 Behavioral Studies

Researchers investigating the role of the central histaminergic system in cognition, anxiety, or sleep-wake cycles can utilize methimepip to probe H3 receptor function without the confounding influence of H4-mediated effects [3]. The demonstrated in vivo efficacy at reducing brain histamine (Section 3, Item 2) provides a direct neurochemical correlate for behavioral outcomes observed in models such as the elevated plus maze or novel object recognition tests [1].

Application
Selection Property
Validation Focus
CNS target engagement studies
H3 agonism with reported CNS penetration
Brain histamine reduction endpoint
H3 vs. H4 receptor dissection
High H3 selectivity over H4
Absence of H4-mediated pharmacological effects
Standardized H3 agonist control
Broad selectivity window over H1/H2
Consistent H3 activation in GPCR assays
Selective H3 behavioral studies
CNS-penetrant H3 agonist
Behavioral endpoints linked to H3 autoreceptor function

Technical Documentation Hub

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59 linked technical documents
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